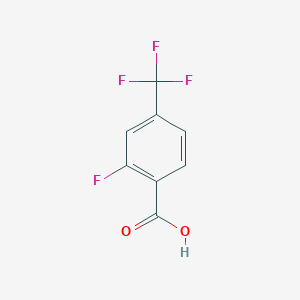
2-Fluoro-4-(trifluoromethyl)benzoic acid
Cat. No. B057335
Key on ui cas rn:
115029-24-8
M. Wt: 208.11 g/mol
InChI Key: OCIYTBZXTFPSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09273007B2
Procedure details


To the solution of 2-fluoro-4-(trifluoromethyl)benzoic acid (1 kg, 4.805 mol, 1.00 equivalent “eq.”) and CuCl (14.26 g, 0.144 mol, 0.03 eq.) in t-BuOH (11.7 L) was added triethylamine (TEA, 533.8 g, 5.286 mol, 1.10 eq.) dropwise at room temperature (rt). Then the solution was heated to 50° C. and diphenylphosphoryl azide (DPPA, 1393 g, 5.045 mol, 1.05 eq.) was added dropwise to the solution at 50-60° C. After heating at 80˜85° C. overnight the solution was concentrated under vacuum. The residual was dissolved in H2O and filtered. The filtrate was extracted with ethyl acetate. The organic layers was dried with Na2SO4, filtered and concentrated under vacuum. The residual was dissolved in tert-Butyl methyl ether (TBME) and HCl (gas) was bubbled in for 2 hours. The filtrate was collected and dissolved in water and basified with 2 M NaOH. The solution was extracted with TBME. The organic layers were dried and concentrated under vacuum to give 2-fluoro-4-(trifluoromethyl) aniline (498 g, 58%) as a red oil.



Name
CuCl
Quantity
14.26 g
Type
catalyst
Reaction Step One


Yield
58%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1C(O)=O.C([N:17](CC)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1>CC(O)(C)C.Cl[Cu]>[F:1][C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1[NH2:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 kg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
533.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
11.7 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)(C)O
|
|
Name
|
CuCl
|
|
Quantity
|
14.26 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Cu]
|
Step Two
|
Name
|
|
|
Quantity
|
1393 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After heating at 80˜85° C. overnight the solution
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residual was dissolved in H2O
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layers was dried with Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residual was dissolved in tert-Butyl methyl ether (TBME)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
HCl (gas) was bubbled in for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was collected
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in water and basified with 2 M NaOH
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with TBME
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layers were dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(N)C=CC(=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 498 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
